molecular formula C12H4Cl4O B3065687 2,3,6,7-Tetrachlorodibenzofuran CAS No. 57117-39-2

2,3,6,7-Tetrachlorodibenzofuran

Cat. No. B3065687
CAS RN: 57117-39-2
M. Wt: 306 g/mol
InChI Key: MJCNKMDTLRSHNK-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrachlorodibenzofuran (TCDF) belongs to the class of polychlorinated dibenzofurans (PCDFs) . These compounds contain chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. TCDF is one of the 135 congeners within the CDF family, and its harmful effects are particularly pronounced when chlorine atoms are positioned at the 2,3,7,8-positions of the dibenzofuran molecule. Although not intentionally produced by industry, TCDF can be found as an unwanted impurity in certain products and processes involving chlorinated compounds .


Synthesis Analysis

TCDF is a byproduct formed during the synthesis of polychlorinated biphenyls (PCBs) . It is also generated by municipal waste incinerators and open burn sites. The production of TCDF occurs in small amounts as an impurity in various processes .


Molecular Structure Analysis

The molecular formula of TCDF is C₁₂H₄Cl₄O , with a molecular weight of approximately 305.97 g/mol . Its chemical structure consists of four chlorine atoms attached to a dibenzofuran ring system . Here’s the 3D representation of TCDF:


Chemical Reactions Analysis

In a study investigating the reaction mechanisms between TCDF and the methylidyne radical (CH), it was found that the CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via insertion modes, resulting in the formation of 13 products . Thermodynamically, the entire reaction process is exothermic and spontaneous. The most favorable reaction channel involves the insertion of the CH radical into the C–C bond , except for the C atoms attached to chlorine. Molecular dynamics simulations confirmed the dominant products, and IR spectra provided helpful information for their identification experimentally .

Scientific Research Applications

Aryl Hydrocarbon Receptor Target for Cancer Chemotherapy

2,3,7,8-Tetrachlorodibenzofuran (TCDF) and related compounds have been studied for their potential in treating estrogen receptor-negative breast cancer. These compounds induce CYP1A1-dependent activity and inhibit cancer cell proliferation through both aryl hydrocarbon receptor (AhR)-dependent and independent pathways, suggesting their role as drug targets in cancer treatment (Zhang et al., 2009).

Environmental Fate and Bioavailability

TCDF's environmental fate and bioavailability were assessed in a study examining its long-term effects in lake enclosures. The study found rapid redistribution to bottom sediments and a decrease in bioavailability over time, shedding light on its environmental behavior and impacts (Currie et al., 2000).

Toxicity and Environmental Impact

The World Health Organization reevaluated TCDF for its toxic equivalency factors, confirming its additivity in toxic potency. This research provides insight into TCDF's role in environmental and human risk assessments (van den Berg et al., 2006).

Hepatic Steatosis Induction

A study on TCDF exposure in mice revealed its toxic effects, including inducing hepatic steatosis, a form of fatty liver disease. This highlights the health risks associated with environmental exposure to TCDF (Yuan et al., 2019).

Reactivity and Transformation

Research on TCDF's reactivity with hydrogen peroxide provides insights into its transformation in the environment. Understanding TCDF's molecular reactivity is crucial for managing its environmental presence and mitigating risks (Bai et al., 2019).

Analytical Methodologies

Studies on methods for determining TCDF concentrations, like the comparison between US EPA Method 1613b and EU Method EN 1948, are critical for accurate environmental and health risk assessments. These methods help in understanding TCDF's distribution and impact (Wilken et al., 2008).

Mechanism of Action

TCDF is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates. It plays a role in the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . Additionally, TCDF mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

  • Sources : Major sources include incineration, thermal decomposition of waste materials, and natural combustion processes .

properties

IUPAC Name

2,3,6,7-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-7-2-1-5-6-3-8(14)9(15)4-10(6)17-12(5)11(7)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCNKMDTLRSHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074945
Record name Dibenzofuran, 2,3,6,7-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetrachlorodibenzofuran

CAS RN

57117-39-2
Record name 2,3,6,7-Tetrachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57117-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2,3,6,7-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U018SF164L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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